1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(2-methylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(2-methylbenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(2-methylbenzoyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.
Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a base.
Piperazine coupling: The pyrazole derivative can be coupled with piperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(2-methylbenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated
Biological Activity
The compound 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(2-methylbenzoyl)piperazine is a complex organic molecule belonging to the class of piperazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Basic Information
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₈N₄ |
Molecular Weight | 234.34 g/mol |
IUPAC Name | This compound |
PubChem CID | 25247843 |
Appearance | Oil |
Storage Temperature | Room Temperature (RT) |
Anticancer Activity
Recent studies have demonstrated that piperazine derivatives exhibit significant anticancer properties. For instance, a study screening various piperazine compounds against multiple human cancer cell lines found that modifications in the piperazine structure could enhance cytotoxicity. Specifically, compounds with electron-donating groups on the phenyl ring showed improved activity against breast and colon cancer cell lines .
Case Study: In Vitro Testing
In vitro studies have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines, including:
- MCF-7 (breast cancer) : GI50 > 50 μM
- HT29 (colon cancer) : GI50 < 25 μM
- A2780 (ovarian cancer) : GI50 < 30 μM
The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the piperazine ring significantly influences the compound's efficacy .
Anticonvulsant Activity
Piperazine derivatives are also being explored for their anticonvulsant properties. A study involving similar compounds highlighted their ability to inhibit seizures in animal models, suggesting potential therapeutic applications in epilepsy treatment .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions involved in cell proliferation and survival.
- Induction of Apoptosis : It has been observed to promote apoptosis in cancer cells by activating intrinsic pathways.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which is often associated with cancer progression .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications on the pyrazole and piperazine moieties can lead to significant changes in biological activity:
Modification | Effect on Activity |
---|---|
Substituents on Pyrazole | Enhanced anticancer activity |
Variations in Piperazine | Improved anticonvulsant effects |
Toxicological Studies
While exploring the therapeutic potential, it is crucial to assess the safety profile of such compounds. Preliminary toxicological evaluations suggest that while some derivatives exhibit promising activity, they also present varying degrees of cytotoxicity towards normal cells, necessitating further optimization for therapeutic use .
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-5-3-4-6-16(14)19(24)23-11-9-22(10-12-23)18-13-17(15-7-8-15)20-21(18)2/h3-6,13,15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFETXVIKYVDAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.